![molecular formula C11H14N2O2 B2984725 [1-(2-Methoxyethyl)benzimidazol-2-yl]methanol CAS No. 612524-60-4](/img/structure/B2984725.png)
[1-(2-Methoxyethyl)benzimidazol-2-yl]methanol
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Description
Scientific Research Applications
Visible-Light-Promoted Synthesis of Benzimidazoles
Benzimidazoles are noted for their various biological functions, and a study by Park, Jung, and Cho (2014) demonstrates an environmentally-friendly method for synthesizing benzimidazoles using natural sources, molecular oxygen, and visible light, highlighting a potential application in sustainable chemistry processes (Park, Jung, & Cho, 2014).
Catalytic N-Methylation Using Methanol
A study by Sarki et al. (2021) explores methanol as a hydrogen source and C1 synthon in chemical synthesis and energy technologies. The research highlights the use of methanol for the selective N-methylation of amines, underlining its relevance in synthetic chemistry (Sarki et al., 2021).
Structural and Spectroscopic Studies of Benzimidazole Derivatives
In research by Saral, Özdamar, and Uçar (2017), extensive structural and spectroscopic studies were conducted on benzimidazole derivatives. This study contributes to understanding the molecular structure and behavior of benzimidazole derivatives in various environments (Saral, Özdamar, & Uçar, 2017).
Fluorescence Receptor for Ag+ and Amino Acid Recognition
Dessingou et al. (2012) developed a benzimidazole-based receptor molecule, demonstrating its selective response to Ag+ ions and amino acids in aqueous methanolic solution. This application in ion and amino acid recognition is significant for analytical chemistry (Dessingou et al., 2012).
Electrochemical, Electrical, and Optical Properties of Oligobenzimidazoles
Anand and Muthusamy (2018) researched oligobenzimidazoles, focusing on their electrochemical, electrical, optical, thermal, and rectification properties. This research points to applications in material science and electronic devices (Anand & Muthusamy, 2018).
Self-Assembled Monolayer for Corrosion Protection
Rao, Iqbal, and Sreedhar (2010) studied the formation of a self-assembled monolayer of 5-methoxy-2-(octadecylthio)benzimidazole on copper, revealing its potential in corrosion inhibition, an application in materials engineering (Rao, Iqbal, & Sreedhar, 2010).
properties
IUPAC Name |
[1-(2-methoxyethyl)benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-7-6-13-10-5-3-2-4-9(10)12-11(13)8-14/h2-5,14H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNRODQMXXUFAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2N=C1CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol |
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